Cas no 197014-73-6 (4-hydroxy-Benzo[b]thiophene-5-carboxylic acid)
4-hydroxy-Benzo[b]thiophene-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid
- 4-hydroxy-1-benzothiophene-5-carboxylic acid
- ZMMFSNBBTAUDRM-UHFFFAOYSA-N
- MFCD20646052
- 4-Hydroxybenzo[b]thiophene-5-carboxylicacid
- Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy-
- WS-01101
- W11369
- SCHEMBL3936083
- 197014-73-6
- DA-39327
- CS-0080166
- 4-Hydroxybenzo[b]thiophene-5-carboxylic acid
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- MDL: MFCD20646052
- Inchi: 1S/C9H6O3S/c10-8-5-3-4-13-7(5)2-1-6(8)9(11)12/h1-4,10H,(H,11,12)
- InChI Key: ZMMFSNBBTAUDRM-UHFFFAOYSA-N
- SMILES: S1C=CC2C(=C(C(=O)O)C=CC1=2)O
Computed Properties
- Exact Mass: 194.00376522g/mol
- Monoisotopic Mass: 194.00376522g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 85.8Ų
4-hydroxy-Benzo[b]thiophene-5-carboxylic acid Pricemore >>
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| Alichem | A169006156-1g |
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197014-73-6 | 97% | 1g |
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| Chemenu | CM462914-250mg |
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197014-73-6 | 95%+ | 250mg |
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Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy- |
197014-73-6 | 95%+ | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y1261563-100mg |
Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy- |
197014-73-6 | 95% | 100mg |
$285 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261563-250mg |
Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy- |
197014-73-6 | 95% | 250mg |
$500 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261563-1g |
Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy- |
197014-73-6 | 95% | 1g |
$975 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261563-5g |
Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy- |
197014-73-6 | 95% | 5g |
$2935 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261563-500mg |
Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy- |
197014-73-6 | 95% | 500mg |
$685 | 2024-06-06 | |
| 1PlusChem | 1P00I41Z-100mg |
Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy- |
197014-73-6 | 95% | 100mg |
$246.00 | 2024-06-17 | |
| 1PlusChem | 1P00I41Z-250mg |
Benzo[b]thiophene-5-carboxylic acid, 4-hydroxy- |
197014-73-6 | 95% | 250mg |
$439.00 | 2024-06-17 |
4-hydroxy-Benzo[b]thiophene-5-carboxylic acid Suppliers
4-hydroxy-Benzo[b]thiophene-5-carboxylic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid
Introduction to 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid (CAS No. 197014-73-6)
4-hydroxy-Benzo[b]thiophene-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 197014-73-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid belongs to the Benzo[b]thiophene family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both hydroxyl and carboxylic acid functional groups makes this compound a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The structural framework of 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid consists of a benzene ring fused with a thiophene ring, with a hydroxyl group at the 4-position and a carboxylic acid group at the 5-position. This unique arrangement imparts distinct electronic and steric properties, making it a promising candidate for various chemical modifications. In recent years, researchers have been exploring its potential applications in drug discovery, material science, and catalysis.
One of the most compelling aspects of 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid is its role as a precursor in the synthesis of more complex molecules. The carboxylic acid moiety allows for facile coupling reactions such as esterification, amidation, and acylation, while the hydroxyl group can participate in etherification or oxidation reactions. These reactivity patterns have been leveraged in the development of novel therapeutic agents targeting various diseases.
Recent studies have highlighted the pharmacological significance of Benzo[b]thiophene derivatives, including 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid. For instance, researchers have demonstrated its potential in inhibiting certain enzymes associated with inflammatory responses. The compound's ability to modulate biological pathways has sparked interest in its possible applications as an anti-inflammatory or immunomodulatory agent. Additionally, its structural similarity to naturally occurring compounds has prompted investigations into its role as a scaffold for antimicrobial agents.
The synthesis of 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid has been optimized through multiple methodologies, each offering distinct advantages in terms of yield, purity, and scalability. Common approaches include cyclization reactions involving thiophene precursors followed by functional group transformations. Advances in green chemistry have also led to the development of more sustainable synthetic routes, reducing waste and improving environmental compatibility.
In the context of material science, 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid has been investigated for its potential use in organic electronics. Its conjugated system and aromaticity make it a candidate for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and conductive polymers. The ability to tailor its properties through chemical modifications has opened new avenues for designing advanced materials with tailored functionalities.
The pharmaceutical industry has also shown considerable interest in 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid due to its structural features that mimic key pharmacophores found in bioactive compounds. Computational modeling and high-throughput screening have been employed to identify derivatives with enhanced biological activity. These efforts have led to the discovery of novel compounds with potential therapeutic applications in areas such as cancer treatment and neurodegenerative diseases.
Furthermore, the compound's stability under various conditions makes it suitable for industrial applications where reliability is paramount. Its compatibility with standard laboratory equipment and solvents enhances its utility in both academic research and industrial-scale processes. This versatility underscores its importance as a building block in synthetic chemistry.
The future prospects of 4-hydroxy-Benzo[b]thiophene-5-carboxylic acid are promising, with ongoing research aimed at expanding its applications across multiple domains. Collaborative efforts between chemists, biologists, and materials scientists are expected to yield innovative uses for this compound. As our understanding of its properties grows, so too will its role in advancing scientific knowledge and technological innovation.
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